molecular formula C22H24N4O4S2 B11618073 6-((5Z)-5-{[2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid

6-((5Z)-5-{[2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid

Katalognummer: B11618073
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: SCEFNIQQVFHSEN-SSZFMOIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. Its structure includes:

  • A pyrido[1,2-a]pyrimidin-4-one scaffold substituted with an allylamino group at position 2 and a methyl group at position 7.
  • A (5Z)-configured methylene bridge linking the pyrido[1,2-a]pyrimidinone system to a 4-oxo-2-thioxo-1,3-thiazolidin-3-yl ring.

The compound’s molecular formula is C₂₄H₂₃N₅O₄S₂ (based on analogous structures in ), with a monoisotopic mass of ~515.166 Da. The allylamino and thioxo groups suggest reactivity toward biological targets, such as enzymes or receptors involved in inflammation or cancer pathways .

Eigenschaften

Molekularformel

C22H24N4O4S2

Molekulargewicht

472.6 g/mol

IUPAC-Name

6-[(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C22H24N4O4S2/c1-3-10-23-18-15(20(29)25-12-7-8-14(2)19(25)24-18)13-16-21(30)26(22(31)32-16)11-6-4-5-9-17(27)28/h3,7-8,12-13,23H,1,4-6,9-11H2,2H3,(H,27,28)/b16-13-

InChI-Schlüssel

SCEFNIQQVFHSEN-SSZFMOIBSA-N

Isomerische SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)NCC=C

Kanonische SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)NCC=C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes::

Industrial Production:: Details on large-scale industrial production methods are scarce due to the compound’s complexity and limited commercial applications.

Analyse Chemischer Reaktionen

Reaktivität::

    Oxidation: Unterliegt Oxidationsreaktionen.

    Reduktion: Kann reduziert werden.

    Substitution: Reagiert mit Nukleophilen.

    Häufige Reagenzien: Variieren je nach spezifischer Reaktion.

Hauptprodukte:: Die Reaktivität der Verbindung führt zu verschiedenen Produkten, darunter Derivate mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine and pyrimidine have been shown to possess antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus . The incorporation of the allylamino group may enhance this activity, making it a candidate for further investigation in antibiotic development.

Anticancer Potential

The structural components of this compound suggest potential anticancer properties. Compounds featuring pyrido[1,2-a]pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies on similar compounds indicate that they can induce apoptosis in cancer cells, which warrants further exploration of this specific compound's effects on various cancer cell lines.

Enzyme Inhibition

The compound's ability to interact with enzymes makes it a candidate for enzyme inhibition studies. Thiazolidine derivatives have been reported to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders or enhancing the efficacy of existing therapies.

Case Study 1: Antibacterial Activity

A study published in Molbank demonstrated the synthesis of novel thiazolidine derivatives and their antibacterial properties against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was reported at 256 µg/mL, indicating promising antibacterial potential .

Case Study 2: Anticancer Activity

Research conducted on pyrido[1,2-a]pyrimidine derivatives showed that these compounds could effectively inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction . This suggests that the compound may share similar properties worth investigating.

Wirkmechanismus

The compound’s mechanism of action remains an active area of research. It likely modulates specific pathways or targets within cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Piperazinyl vs.
  • Hexanoic Acid Chain: The hexanoic acid moiety in the target compound and likely augments hydrophilicity, facilitating interactions with charged residues in enzymes or membrane transporters .

Bioactivity

  • Antimicrobial Activity: Thiazolidinone derivatives (e.g., ) exhibit antimicrobial properties via interference with bacterial cell-wall synthesis or enzyme inhibition. The hexanoic acid chain in the target compound may enhance membrane permeability .
  • Antioxidant Potential: The thioxo group and conjugated system in thiazolidinones () enable free-radical scavenging, a property shared with catechins (), though direct data for the target compound is lacking.

Computational and Chemoinformatic Analysis

  • Similarity Metrics : The shape-Tanimoto coefficient (ST) quantifies structural similarity between molecules (). The target compound’s ST value relative to is likely high (~0.85–0.90) due to shared cores but lower (~0.70–0.75) against due to substituent differences .
  • QSAR Predictions : Substituents like 4-methoxyphenylpiperazinyl () may enhance lipophilicity (clogP ~3.5) compared to the target compound (clogP ~2.8), affecting bioavailability .

Biologische Aktivität

The compound 6-((5Z)-5-{[2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. The structural components suggest possible interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical structure of the compound includes multiple functional groups that may contribute to its biological activity. The presence of a pyrido-pyrimidine moiety and thiazolidine ring suggests potential interactions with nucleic acids and enzymes.

Molecular Formula : C19H24N4O3S
Molecular Weight : 396.48 g/mol
IUPAC Name : 6-((5Z)-5-{[2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, compounds containing the pyrido[1,2-a]pyrimidine core have shown promising results in inhibiting lipid peroxidation and protecting cellular components from oxidative stress .
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for various enzymes. In particular, thiazolidine derivatives have been explored for their ability to inhibit elastase and lipoxygenase, enzymes involved in inflammatory processes .
  • Anticancer Potential : Some derivatives related to this compound have been investigated for their anticancer properties. The presence of the pyridine ring is often associated with cytotoxicity against cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantSignificant inhibition of lipid peroxidation
Enzyme InhibitionModerate inhibition of human leukocyte elastase
Anticancer ActivityCytotoxic effects on various cancer cell lines

Case Studies

  • Antioxidant Assays : In a study evaluating the antioxidant capacity of similar compounds, it was observed that at concentrations around 100 µM, certain derivatives exhibited over 90% inhibition of lipid peroxidation, suggesting a strong protective effect against oxidative damage .
  • Inhibition Studies : A specific derivative demonstrated an IC50 value of 55 µM against soybean lipoxygenase, indicating its potential as a therapeutic agent in inflammatory diseases .
  • Cytotoxicity Tests : In vitro tests on cancer cell lines revealed that compounds related to this structure induced apoptosis in a dose-dependent manner, highlighting their potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for verifying the structural integrity of the thioxo-thiazolidinone and pyrido[1,2-a]pyrimidine moieties in this compound?

  • Methodological Answer :

  • FTIR : Identify the C=O (4-oxo) and C=S (2-thioxo) stretching vibrations in the thiazolidinone ring (1730–1690 cm⁻¹ and 1250–1150 cm⁻¹, respectively). The pyrido[1,2-a]pyrimidin-4-one C=O stretch appears near 1680 cm⁻¹ .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm allylamino (–NH–CH2_2–CH=CH2_2) and methyl substituents. For example, the methyl group on the pyrido[1,2-a]pyrimidine ring typically resonates at δ 2.1–2.3 ppm in 1H^1H-NMR .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak and fragmentation patterns to validate the Z-configuration of the methylene group .

Q. What synthetic routes are feasible for coupling the pyrido[1,2-a]pyrimidine and thiazolidinone moieties?

  • Methodological Answer :

  • Step 1 : Synthesize the pyrido[1,2-a]pyrimidin-4-one core via condensation of 6-amino-1,3-dimethyluracil with an aromatic aldehyde, followed by cyclization .
  • Step 2 : Prepare the thiazolidinone ring via a [3+2] cycloaddition between 2-mercaptoacetic acid and an imine intermediate.
  • Step 3 : Couple the two moieties using a Knoevenagel condensation, ensuring Z-selectivity by employing acidic conditions (e.g., acetic acid) and monitoring reaction progress via TLC .

Q. How can researchers assess the preliminary bioactivity of this compound against microbial targets?

  • Methodological Answer :

  • Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL.
  • MIC Determination : Use broth microdilution methods to quantify minimum inhibitory concentrations.
  • Control Compounds : Compare results with known thiazolidinone derivatives (e.g., 5-arylidene-2-thioxothiazolidinones) to contextualize activity .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the Z-selective synthesis of the methylene bridge?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers favoring the Z-isomer. Software like Gaussian or ORCA is recommended.
  • ICReDD Workflow : Integrate reaction path predictions with experimental validation. For example, screen solvents (e.g., DMF vs. THF) and catalysts (e.g., piperidine) to enhance selectivity. Iteratively refine computational models using experimental yield data .

Q. What strategies resolve contradictions between predicted and observed regioselectivity during pyrido[1,2-a]pyrimidine functionalization?

  • Methodological Answer :

  • Mechanistic Probe Experiments : Introduce isotopic labeling (e.g., 13C^{13}C-labeled aldehydes) to track bond formation during cyclization.
  • In Silico Screening : Compare computed activation energies for competing pathways (e.g., C3 vs. C5 substitution) using transition-state modeling.
  • Adjust Reaction Parameters : Modify temperature (e.g., 80°C → 60°C) or stoichiometry (e.g., excess aldehyde) to favor the desired regioisomer .

Q. How can molecular docking elucidate the interaction between this compound and bacterial enzyme targets (e.g., DNA gyrase)?

  • Methodological Answer :

  • Target Preparation : Retrieve the crystal structure of DNA gyrase (PDB ID: 1KZN) and prepare it via protonation and energy minimization.
  • Ligand Parameterization : Assign partial charges and torsion parameters to the compound using AMBER or CHARMM force fields.
  • Docking Simulations : Use AutoDock Vina to predict binding poses, focusing on hydrogen bonds with the thioxo group and hydrophobic interactions with the hexanoic acid chain. Validate results with MD simulations .

Q. What experimental and computational approaches validate the stability of the thioxo-thiazolidinone moiety under physiological conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare with control samples.
  • DFT-Based Stability Analysis : Calculate bond dissociation energies (BDEs) for the C=S bond under simulated aqueous environments.
  • Protective Strategies : Introduce steric hindrance (e.g., bulkier N-substituents) or encapsulation in cyclodextrins to enhance stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions of reaction yields and experimental outcomes?

  • Methodological Answer :

  • Error Source Identification : Check for overlooked intermediates (e.g., tautomers) in the computational model. Re-optimize geometries using higher-level theory (e.g., CCSD(T)).
  • Experimental Replication : Repeat reactions with purified reagents and inert atmosphere to exclude side reactions.
  • Feedback Loop : Update computational datasets with corrected experimental yields to improve predictive accuracy .

Methodological Tables

Table 1 : Key Spectroscopic Signatures for Structural Validation

Moiety FTIR (cm⁻¹) 1H^1H-NMR (δ, ppm)
Thioxo-thiazolidinone1250–1150 (C=S)3.5–4.2 (CH2_2 hexanoic acid)
Pyrido[1,2-a]pyrimidinone1680–1660 (C=O)2.1–2.3 (CH3_3 at C9)

Table 2 : Optimized Reaction Conditions for Z-Selective Synthesis

Parameter Optimal Value Impact on Selectivity
SolventAcetic acidStabilizes Z-isomer via H-bonding
Temperature60°CMinimizes thermal isomerization
CatalystPiperidine (0.1 eq)Accelerates Knoevenagel kinetics

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.